
Ethyl 6-bromo-7-nitro-1h-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family.
Métodos De Preparación
The synthesis of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-indazole-3-carboxylate followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and safety.
Análisis De Reacciones Químicas
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate specific pathways, resulting in the observed biological activities.
Comparación Con Compuestos Similares
Ethyl 6-bromo-7-nitro-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-1H-indazole-3-carboxylate: Lacks the nitro group, which may result in different chemical and biological properties.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indazole core but differ in their functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C10H8BrN3O4 |
|---|---|
Peso molecular |
314.09 g/mol |
Nombre IUPAC |
ethyl 6-bromo-7-nitro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-3-4-6(11)9(14(16)17)7(5)12-13-8/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
LYJFXKASNFGZCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC(=C(C2=NN1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
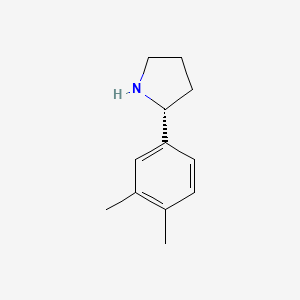
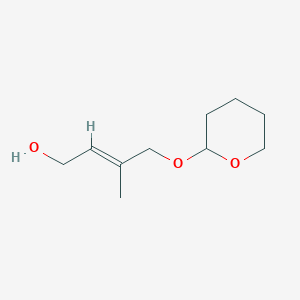
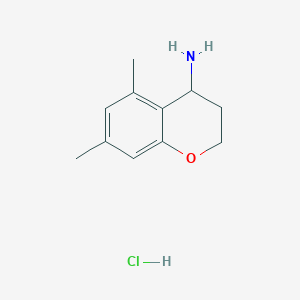
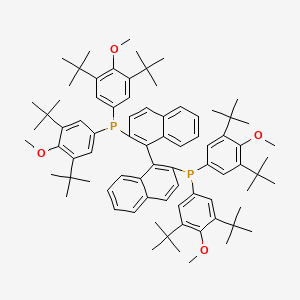
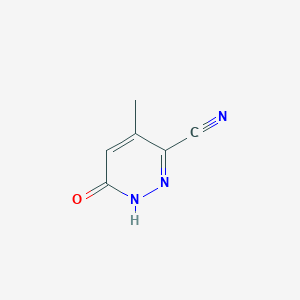
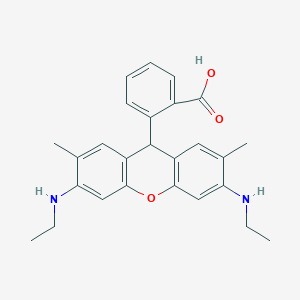
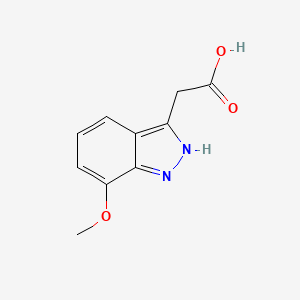

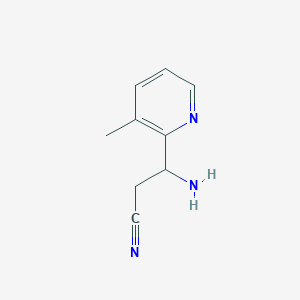

![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
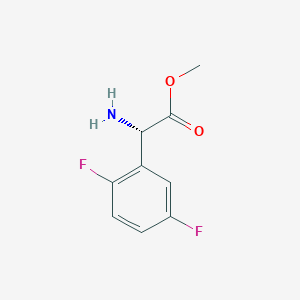
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
